molecular formula C8H13N3O B2862081 (NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine CAS No. 1865672-06-5

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No. B2862081
CAS RN: 1865672-06-5
M. Wt: 167.212
InChI Key: GARQSLNMXDQQLF-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry . The compound also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the methylidene group would likely be key structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the methylidene group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The methylidene group, with its double bond, could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Neuroprotective Properties in Parkinson's Disease Models A study highlights the neuroprotective effects of a propargylamine derivative, CGP 3466, in models relevant to Parkinson's disease. It exhibited antiapoptotic properties, protected dopaminergic neurons in vitro and in vivo, and improved motor function in lesioned rats, suggesting potential therapeutic applications for neurodegenerative diseases (Waldmeier, Spooren, & Hengerer, 2000).

Heterocyclic Compound Synthesis Research on the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones introduced a new heterocyclic system. This work detailed the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine, leading to the formation of "oximes" and further heterocyclic compounds through subsequent reactions, which could have implications for the development of new materials or pharmaceuticals (Holzer et al., 2003).

Advanced Glycation End-Product Formation A study explored the role of Methylglyoxal (MG), a reactive alpha-oxoaldehyde, in forming advanced glycation end-products (AGEs) through its interaction with arginine and lysine residues. This research sheds light on the potential implications of MG and similar compounds in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Microwave-Assisted Synthesis of Nitrogen Donor Tripods The synthesis of N,N-bis(pyrazole-1-yl-methyl) alkylamines was achieved under microwave irradiation, demonstrating an efficient method for preparing mixed nitrogen donor tripodal molecules. This approach could be significant for applications requiring specific nitrogen-containing ligands or catalysts (Touzani et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as pharmaceuticals, where their mechanism of action often involves interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it has medicinal properties. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties .

properties

IUPAC Name

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)8-7(4-9-12)5-11(3)10-8/h4-6,12H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARQSLNMXDQQLF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN(C=C1/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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